molecular formula C28H26N2O2 B15194584 2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene CAS No. 41193-15-1

2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene

Cat. No.: B15194584
CAS No.: 41193-15-1
M. Wt: 422.5 g/mol
InChI Key: WPCIJWIOBUMZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene is a complex organic compound with the molecular formula C28H26N2O2 This compound is characterized by its unique structure, which includes two benzyl groups and a chrysene core modified with oxygen and nitrogen atoms

Preparation Methods

The synthesis of 2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene undergoes various chemical reactions, including:

Scientific Research Applications

2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

2,8-Dibenzyl-1,2,3,7,8,9-hexahydro-4,10-dioxa-2,8-diaza-chrysene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse applications in various fields of research.

Properties

CAS No.

41193-15-1

Molecular Formula

C28H26N2O2

Molecular Weight

422.5 g/mol

IUPAC Name

2,8-dibenzyl-1,3,7,9-tetrahydro-[1,3]benzoxazino[8,7-h][1,3]benzoxazine

InChI

InChI=1S/C28H26N2O2/c1-3-7-21(8-4-1)15-29-17-23-11-13-26-25(27(23)31-19-29)14-12-24-18-30(20-32-28(24)26)16-22-9-5-2-6-10-22/h1-14H,15-20H2

InChI Key

WPCIJWIOBUMZMG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(C=C2)C4=C(CN(CO4)CC5=CC=CC=C5)C=C3)OCN1CC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.